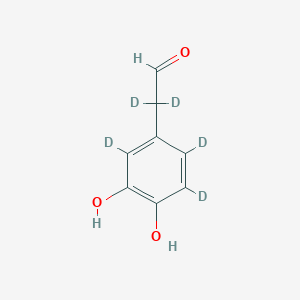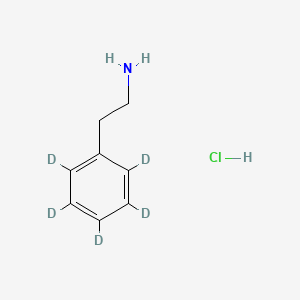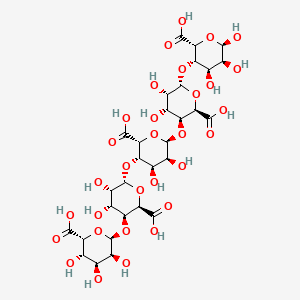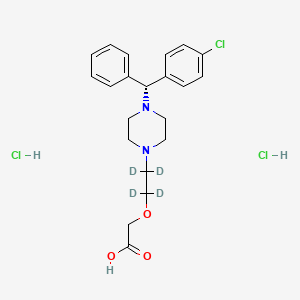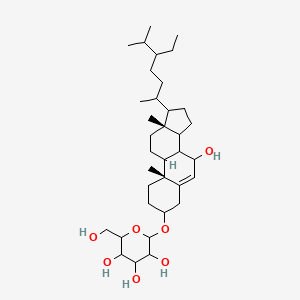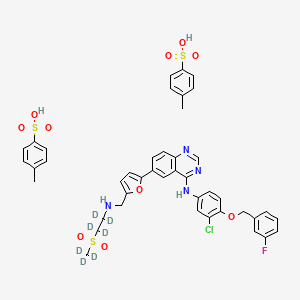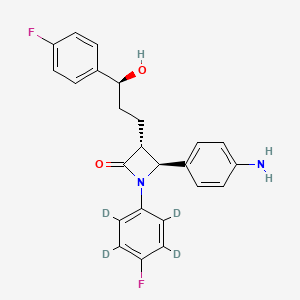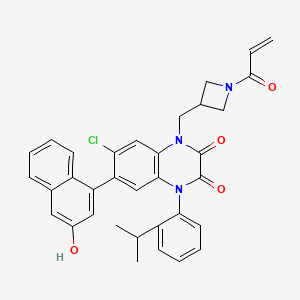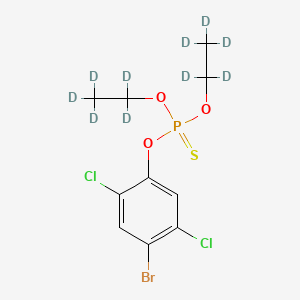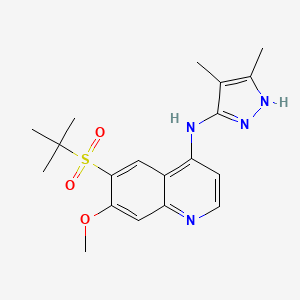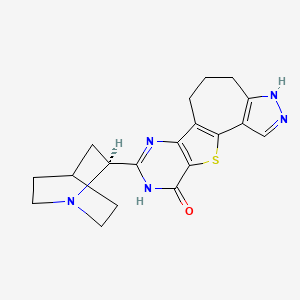
(S)-Cdc7-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Cdc7-IN-18 is a chemical compound known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a selective inhibitor of cell division cycle 7-related protein kinase, which plays a crucial role in the regulation of the cell cycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cdc7-IN-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a chiral intermediate, followed by a series of reactions such as nucleophilic substitution, reduction, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-Cdc7-IN-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
(S)-Cdc7-IN-18 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the mechanisms of cell division cycle 7-related protein kinase inhibition and its effects on cellular processes.
Biology: Employed in cell biology research to investigate the role of cell division cycle 7-related protein kinase in cell cycle regulation and DNA replication.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases involving dysregulated cell cycle progression.
Industry: Utilized in the development of new drugs and chemical probes for biomedical research.
Mechanism of Action
The mechanism of action of (S)-Cdc7-IN-18 involves the selective inhibition of cell division cycle 7-related protein kinase. This kinase is essential for the initiation of DNA replication and the progression of the cell cycle. By inhibiting this enzyme, this compound disrupts the normal cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. The molecular targets and pathways involved include the phosphorylation of minichromosome maintenance proteins and the activation of checkpoint kinases.
Comparison with Similar Compounds
Similar Compounds
(S)-Cdc7-IN-17: Another selective inhibitor of cell division cycle 7-related protein kinase with similar biological activity.
PHA-767491: A dual inhibitor of cell division cycle 7-related protein kinase and cyclin-dependent kinase 9.
XL413: A selective inhibitor of cell division cycle 7-related protein kinase with distinct chemical structure and potency.
Uniqueness
(S)-Cdc7-IN-18 is unique due to its high selectivity and potency as an inhibitor of cell division cycle 7-related protein kinase. This selectivity allows for more precise studies of the enzyme’s role in the cell cycle and its potential as a therapeutic target. Additionally, the compound’s stereochemistry contributes to its specific binding affinity and inhibitory activity.
Properties
Molecular Formula |
C19H21N5OS |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
13-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-17-thia-4,5,12,14-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2(6),3,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C19H21N5OS/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m0/s1 |
InChI Key |
MJWWMBBHELJWLE-AWEZNQCLSA-N |
Isomeric SMILES |
C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)[C@@H]5CC6CCN5CC6 |
Canonical SMILES |
C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)C5CC6CCN5CC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


